molecular formula C8H9BrO B130303 2-(2-Bromophenyl)ethanol CAS No. 1074-16-4

2-(2-Bromophenyl)ethanol

Cat. No. B130303
CAS RN: 1074-16-4
M. Wt: 201.06 g/mol
InChI Key: ADLOWZRDUHSVRU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)ethanol is a brominated aromatic compound that is structurally characterized by the presence of a bromine atom attached to a phenyl ring which is further connected to an ethanol group. This compound is of interest in various chemical syntheses and enantioseparation processes due to its structural features and reactivity.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Bromophenyl)ethanol has been explored in several studies. For instance, o-bromobenzyl alcohol, which shares a similar bromophenyl motif, has been used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed cascade reaction involving o-iodobiphenyls or (Z)-β-halostyrenes . Another related compound, 1-(p-bromophenyl)ethanol, has been resolved enantioselectively using permethylated β-cyclodextrin, demonstrating the potential for chiral separation of such bromophenyl alcohols .

Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)ethanol consists of a bromophenyl group attached to an ethanol moiety. The presence of the bromine atom on the phenyl ring can significantly influence the reactivity of the molecule, making it a suitable candidate for various chemical transformations. The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy, elemental analysis, and HRMS spectrometry .

Chemical Reactions Analysis

Chemical reactions involving bromophenyl alcohols often leverage the bromine atom's ability to participate in radical reactions or serve as a leaving group in nucleophilic substitution reactions. For example, o-bromo-p-methoxyphenyl ethers have been used as protecting groups that can generate radicals from C–H bonds β to the protected alcohol . Additionally, the synthesis of 1-(p-bromophenyl)ethanol derivatives has been achieved through lipase-catalyzed reactions, highlighting the versatility of bromophenyl alcohols in enantioselective syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)ethanol and related compounds are influenced by the presence of the bromine atom and the alcohol functional group. These properties are crucial for their application in fragrance materials, as seen in the case of 2-(3-methylphenyl) ethanol, which is structurally similar and used as a fragrance ingredient . The bromine atom imparts a certain degree of lipophilicity, while the alcohol group contributes to the molecule's polarity and potential for hydrogen bonding.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study by Vorga and Badea (2021) outlined the synthesis of a racemic secondary alcohol derived from 2-(2-Bromophenyl)ethanol. This compound, identified as (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, was characterized by various spectroscopic methods, indicating its potential use in the development of novel chemicals and materials (Vorga & Badea, 2021).

Copper-Catalyzed Amination

Zhao, Fu, and Qiao (2010) explored the copper-catalyzed direct amination of ortho-functionalized haloarenes, including derivatives of 2-(2-Bromophenyl)ethanol. This process is notable for its simplicity and efficiency, producing aromatic amines in good to excellent yields, hinting at the compound's relevance in chemical synthesis and potentially in pharmaceutical applications (Zhao, Fu, & Qiao, 2010).

Extraction and Purification Processes

The work of Reis et al. (2006) involved the extraction of phenolic alcohols, like 2-(4-hydroxyphenyl)ethanol, from aqueous solutions using emulsion liquid membranes. This study highlights the compound's significance in extraction and purification processes, which can be crucial in various industrial and environmental applications (Reis, Freitas, Ferreira, & Carvalho, 2006).

Chiral Drug Synthesis

Kapoor et al. (2005) discussed the synthesis of β-adrenergic receptor-blocking drugs using precursors related to 2-(2-Bromophenyl)ethanol. Their research underscores the compound's role in the pharmaceutical industry, particularly in the production of enantiomerically pure drugs, which are important for their increased efficacy and reduced side effects (Kapoor, Anand, Ahmad, Koul, Chimni, Taneja, & Qazi, 2005).

Photochemical and Photophysical Properties

A study by Ramos et al. (2015) highlighted the synthesis and characterization of phthalocyanine derivatives modified with 2-(2-Bromophenyl)ethanol. They discovered significant photochemical and photophysical properties, suggesting potential applications in photodynamic therapy and imaging (Ramos, Nascimento, de Souza, Omori, Manieri, Cerchiaro, & Ribeiro, 2015).

Chiral Recognition and Separation

Grandeury et al. (2003) focused on the enantioseparation of 1-(p-bromophenyl)ethanol, a compound closely related to 2-(2-Bromophenyl)ethanol. They explored the chiral recognition mechanisms and separation processes, providing insights into the compound's utility in developing stereospecific pharmaceuticals (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).

Safety And Hazards

“2-(2-Bromophenyl)ethanol” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this compound .

Future Directions

“2-(2-Bromophenyl)ethanol” is used in the synthesis of rod-coil block copolymers and as a test compound in studies evaluating potential Aedes aegypti repellent chemotypes . Its future applications could potentially expand within these areas of research.

properties

IUPAC Name

2-(2-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLOWZRDUHSVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370115
Record name 2-(2-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)ethanol

CAS RN

1074-16-4
Record name 2-Bromobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)ethan-1-ol
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromophenylacetic acid (3.96 g, 18.42 mmol) in 60 mL of anhydrous THF was added slowly at room temperature 24.0 mL (23.95 mmol) of a 1 M solution BH3/THF. After finishing the addition of BH3/THF, the solution was stirred at room temperature for 1 h and then heated at 100° C. for 2 h. After this time, the solution was cooled to room temperature, and a mixture of THF and water (20 mL) was added. Potassium carbonate was then added, along with 60 mL of ether. The organic layer was separated from the mixture, and this layer was washed with water (60 mL), aqueous NaHCO3 (60 mL), and brine (60 mL) before it was dried over magnesium sulfate, filtered, and concentrated to give the crude product. This crude product was purified by silica gel flash chromatography eluting with hexanes and a 5 to 10% gradient of ethyl acetate to give 3.47 g (94%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 7.57 (d, 1H, J=7.8 Hz), 7.31-7.21 (m, 2H), 7.14-7.08 (m, 1H), 3.90 (app. t, 2H, J=6.6, 6.9 Hz), 3.05 (app. t, 2H, J=6.6 Hz), 1.51 (bs, 1H). 13C NMR (100 MHz, CDCl3): δ 137.76, 132.95, 131.25, 128.19, 127.44, 124.67, 62.04, 39.30. Anal. Calc'd. for C8H9BrO: C, 47.79; H, 4.51. Found: C, 47.75; H, 4.50.
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3.96 g
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Synthesis routes and methods II

Procedure details

To a cooled to 0° C. solution of 10.0 grams (0.0465 mole) of 2-bromophenylacetic acid in 75 milliliters of dry tetrahydrofuran was added dropwise over a one-half hour period, a solution of 0.070 mole of borane in tetrahydrofuran while the reaction mixture was maintained under a nitrogen atmosphere. After completion of the addition, stirring was continued for one hour at ambient temperature, then cooled and the reaction quenched by adding 100 milliliters of water dropwise to the cooled mixture. Thereafter, the mixture was diluted with 100 milliliters of diethyl ether, sodium chloride was added to the resulting mixture and the organic and aqueous phases were mechanically separated. The organic solution was washed with saturated sodium bicarbonate solution and dried over sodium sulfate to obtain a clear, colorless dried solution. The solution was placed on a rotary evaporator to remove the solvent and to obtain 9.11 grams (98 percent) of the desired 2-(2-bromophenyl)ethanol intermediate as a clear oil. The Rf was 0.5 on silica gel when eluted with one percent methanol in chloroform.
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10 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a stirred suspension of 106.0 g of lithium aluminum hydride in 3.7 l of anhydrous ether, is added, dropwise, a solution of 780.0 g of ethyl o-bromophenylacetate in 3.1 l of anhydrous ether. The reaction mixture is stirred for about three hours and then heated under reflux for about five hours. The mixture is cooled, then treated dropwise with 800 ml of water, and 1.5 l of 10% aqueous hydrochloric acid. The ether solution is washed, dried, concentrated, and the residue is distilled to give 554.0 g of o-bromophenethyl alcohol, bp. about 130°-132° (8mm), nD20 1,5760.
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1.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromophenyl)ethanol
Reactant of Route 2
2-(2-Bromophenyl)ethanol
Reactant of Route 3
2-(2-Bromophenyl)ethanol
Reactant of Route 4
2-(2-Bromophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2-Bromophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2-Bromophenyl)ethanol

Citations

For This Compound
49
Citations
P Blanckaert, M Vandecapelle… - Journal of Labelled …, 2004 - Wiley Online Library
Many people suffer from psychiatric illnesses like depression and anorexia. Relevant to these diseases is amongst others a malfunctioning of brain 5‐HT 2A ‐receptors. To allow in vivo …
G Koten, PL Alsters, J Boersma, WJJ Smeets… - …, 1993 - dspace.library.uu.nl
The arylpalladium bromide complex PdBr {CsH4 (CHzCHzOH)-2](tmeda)(1) was prepared from 2-(2-bromophenyl) ethanol and Pd (dba) z in the presence of tmeda. The crystal …
Number of citations: 2 dspace.library.uu.nl
WR Bowman, MRJ Elsegood, T Stein, GW Weaver - researchgate.net
Mesyl chloride (2.38 cm3, 30.7 mmol) was slowly added to 2-(2-bromophenyl) ethanol (4.74 g, 25.6 mmol) in dry DCM (50 cm3) followed by addition of triethylamine (5.34 cm3, 38.4 …
Number of citations: 0 www.researchgate.net
L Wang, DLJ Clive - Organic Letters, 2011 - ACS Publications
Aromatic and aliphatic thiols can be protected by reaction with t-BuMe 2 SiOCH 2 Cl in DMF in the presence of a base (2,6-lutidine or proton sponge); the resulting t-BuMe 2 SiOCH 2 …
Number of citations: 23 pubs.acs.org
PL Alsters, J Boersma, WJJ Smeets, AL Spek… - …, 1993 - ACS Publications
9.679 (1) A, b= 11.903 (2) A, c= 14.501 (2) A, Z= 4, and R= 0.0245 for 1635 reflections with I> 2.5< j (I) and 215 parameters. In the cation, the hydroxyl group is O-bonded to palladium to …
Number of citations: 58 pubs.acs.org
C Cavedon, A Madani, PH Seeberger, B Pieber - Organic letters, 2019 - ACS Publications
A carbon nitride material can be combined with homogeneous nickel catalysts for light-mediated cross-couplings of aryl bromides with alcohols under mild conditions. The metal-free …
Number of citations: 102 pubs.acs.org
RH Furneaux, GJ Gainsford… - The Journal of Organic …, 2004 - ACS Publications
Suzuki coupling procedures were used to make appropriate 2-(3-aminopropyl)- 2‘-(2-mesyloxy)ethyl disubstituted biphenyl derivatives 19 and 20 from which the racemic …
Number of citations: 16 pubs.acs.org
L Ripa, A Hallberg - The Journal of Organic Chemistry, 1998 - ACS Publications
Aryl radicals from N-protected 6-[2-(2-halophenyl)ethyl]-1,2,3,4-tetrahydropyridines and 6-[3-(2-halophenyl)propyl]-1,2,3,4-tetrahydropyridines undergo intramolecular cyclization onto …
Number of citations: 32 pubs.acs.org
P Carta, N Puljic, C Robert, AL Dhimane, C Ollivier… - Tetrahedron, 2008 - Elsevier
Two efficient procedures involving tin hydride or thiophenol-mediated intramolecular homolytic substitution at the sulfur atom are reported. They lead to the generation of varied P(V)-…
Number of citations: 40 www.sciencedirect.com
H Kubota, A Kakefuda, H Nagaoka… - Chemical and …, 1998 - jstage.jst.go.jp
In the course of our research on spiro-compounds as neurokinin receptor antagonists, N-[2-aryl-4-(spiro-substituted piperidin-1'-yl) butyl] carboxamides were designed, based on YM-…
Number of citations: 21 www.jstage.jst.go.jp

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